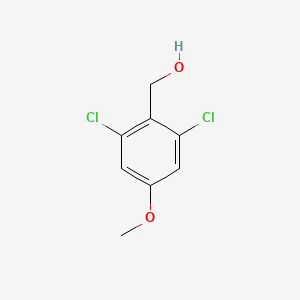

(2,6-Dichloro-4-methoxyphenyl)methanol

Description

Synthesis of the Aldehyde Precursor:

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds. wikipedia.org In this case, 1,3-dichloro-5-methoxybenzene would be treated with a Vilsmeier reagent, generated from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.com

Scale-up Considerations for the Vilsmeier-Haack Reaction:

| Parameter | Academic Scale (grams) | Industrial Scale (kilograms) | Key Considerations |

| Reagent Handling | Manual addition of reagents in a fume hood. | Use of closed systems, automated dosing pumps for corrosive reagents like POCl₃. | Safe handling of phosphorus oxychloride, which is highly corrosive and reacts violently with water. |

| Solvent | Typically uses excess DMF as both solvent and reagent. | Optimization of solvent volume to balance reaction concentration and ease of handling. Potential for solvent recycling. | DMF is a high-boiling point solvent, which can be difficult to remove. Its toxicity also requires careful handling and waste disposal. |

| Temperature Control | Ice baths for controlling the exothermic formation of the Vilsmeier reagent. | Jacketed reactors with precise temperature control systems are essential to manage the exotherm and maintain optimal reaction temperature. | Runaway reactions can occur if the initial exotherm is not properly controlled. |

| Work-up | Quenching with ice and water, followed by extraction. | Large-scale quenching requires careful control of addition rates to manage heat and gas evolution. Phase separation can be more challenging. | Hydrolysis of the intermediate iminium salt is exothermic. |

| Purification | Column chromatography is common. | Crystallization or distillation is preferred over chromatography for large quantities due to cost and solvent usage. | The purity of the starting 1,3-dichloro-5-methoxybenzene is crucial to avoid side products. |

Reduction of the Aldehyde:

The reduction of 2,6-dichloro-4-methoxybenzaldehyde (B2808030) to the corresponding benzyl (B1604629) alcohol can be achieved using various reducing agents.

Scale-up Considerations for Aldehyde Reduction:

Route 2: Reduction of 2,6-Dichloro-4-methoxybenzoic Acid

This alternative pathway involves the initial synthesis of the corresponding benzoic acid, followed by its reduction.

Structure

3D Structure

Propriétés

IUPAC Name |

(2,6-dichloro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560872 | |

| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86111-47-9 | |

| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of the Dichloromethoxyphenyl Moiety

Role as a Synthetic Intermediate and Organic Building Block

(2,6-Dichloro-4-methoxyphenyl)methanol is a versatile organic building block utilized in the synthesis of more complex molecules. sigmaaldrich.com Organic building blocks are functionalized molecules that serve as the foundational components for constructing molecular architectures. sigmaaldrich.com The specific structure of this compound, featuring a dichlorinated aromatic ring, a methoxy (B1213986) group, and a primary alcohol, makes it a valuable intermediate in medicinal and industrial chemistry. bldpharm.com Its derivatives are noted for their stability under various reaction conditions.

The hydroxymethyl (-CH₂OH) group is a key reactive site. For instance, it can undergo oxidation to form the corresponding aldehyde, 2,6-Dichloro-4-methoxybenzaldehyde (B2808030). molbase.com This transformation is a common step in creating more complex derivatives. The compound can also be prepared from precursors like 1,3-dichloro-5-methoxybenzene and formaldehyde. molbase.com Methanol (B129727) itself is considered a fundamental C1 building block in the chemical industry, often used to introduce methyl groups or other single-carbon units into larger structures. nih.govresearchgate.netchemrxiv.org

The reactivity of the benzylic alcohol is influenced by the two ortho-positioned chlorine atoms. These bulky halogen atoms can sterically hinder certain reactions at the alcohol group, while also influencing the electronic properties of the aromatic ring. nih.gov The presence of halogens and the methoxy group can affect the compound's binding affinity to enzymes and receptors when incorporated into larger bioactive molecules.

Derivatives of this compound are also employed as protecting groups in multi-step organic syntheses. For example, the (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl (Ddm) group can be used to protect alcohols and amines. These protecting groups are designed to be stable under a variety of conditions but can be selectively removed when needed, a crucial strategy in the synthesis of complex natural products and pharmaceuticals.

Incorporation into Biologically Active Scaffolds and Complex Molecules

The this compound moiety is a key structural component in the development of various therapeutic agents due to its specific chemical properties that facilitate binding to biological targets.

Integration into Enzyme Inhibitor Design (e.g., 11-β-Hydroxysteroid Dehydrogenase 1 Antagonists)

The enzyme 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a significant target in drug discovery, particularly for metabolic diseases. mdpi.comnih.gov This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol, a glucocorticoid hormone. mdpi.comnih.govplos.org Elevated cortisol levels in tissues like the liver and adipose tissue can lead to insulin (B600854) resistance and hyperglycemia, making 11β-HSD1 inhibitors a promising therapeutic approach for type 2 diabetes and metabolic syndrome. mdpi.comnih.gov

The dichlorinated phenyl motif, similar to that found in this compound, is a feature in the design of potent and selective 11β-HSD1 inhibitors. nih.govnih.govresearchgate.net Although many selective 11β-HSD1 inhibitors have been developed and tested in preclinical and early-phase clinical trials, none have yet been licensed for treatment. mdpi.comnih.gov The research aims to create compounds that can effectively block the enzyme, thereby reducing local cortisol concentrations and improving metabolic parameters. plos.orgnih.gov For example, adamantane (B196018) sulfonamides and aminoarylbenzosuberene molecules have been investigated as scaffolds for potent 11β-HSD1 inhibitors. nih.govrsc.org

Development of Anticancer Agents (e.g., Tubulin Polymerization Inhibitors, c-Src Kinase Inhibitors)

The dichlorophenyl moiety is a recurring structural element in the design of various anticancer agents, targeting different mechanisms of cancer cell proliferation.

c-Src Kinase Inhibitors: The c-Src tyrosine kinase is a proto-oncogene that is often overexpressed in various cancers, and its activity level frequently correlates with metastatic potential. chemrxiv.org Therefore, inhibitors of c-Src are actively pursued as cancer therapeutics. medchemexpress.comrndsystems.com The compound bosutinib, a potent Src/Abl kinase inhibitor, features a (2,4-dichloro-5-methoxyphenyl)amino group. medchemexpress.comnih.gov Research has shown that modifications of this core structure, such as creating analogs with different heterocyclic groups, can lead to potent c-Src inhibition. nih.govnih.gov For instance, attaching furan (B31954) or pyridine (B92270) groups to a thieno[3,2-b]pyridine (B153574) core that also contains the (2,4-dichloro-5-methoxyphenyl)amino moiety has yielded compounds with strong activity in both enzymatic and cell-based assays. nih.govnih.gov

Tubulin Polymerization Inhibitors: While direct examples involving this compound are not specified in the provided context, dichlorinated phenyl rings are common in compounds that inhibit tubulin polymerization, a key process in cell division. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Formation of Other Pharmacologically Relevant Derivatives

The versatile nature of the this compound scaffold allows for its incorporation into a range of other pharmacologically active molecules.

Antimicrobial Agents: The compound has been investigated for its potential as an antimicrobial agent, specifically as an inhibitor of the MraY enzyme, which is crucial for the synthesis of the bacterial cell wall.

Thyroid Hormone Receptor β Agonists: A dichlorophenyl group is present in the structure of MGL-3196 (Resmetirom), a highly selective thyroid hormone receptor β (THR-β) agonist. nih.gov This drug candidate has shown efficacy in lowering LDL cholesterol and triglycerides in clinical studies, targeting dyslipidemia. nih.gov The core structure features a 2-[3,5-dichloro-4-(...-oxy)phenyl] moiety. nih.gov

General Reactivity Considerations of Halogenated Aryl Alcohols

The chemical behavior of this compound is governed by the interplay of its functional groups: the primary alcohol, the aromatic ring, and the halogen substituents. Aryl alcohols (phenols) and benzyl (B1604629) alcohols exhibit distinct reactivity profiles. altervista.org Benzyl alcohols, like the title compound, have a hydroxyl group attached to a carbon that is bonded to an aromatic ring. msu.edu

Oxidation: Primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids. altervista.org The specific outcome depends on the oxidizing agent used. For example, agents like pyridinium (B92312) chlorochromate (PCC) typically stop the oxidation at the aldehyde stage, whereas stronger oxidizing agents in aqueous media can lead to the carboxylic acid. altervista.org

Substitution Reactions: The hydroxyl group of an alcohol can be replaced by a halogen (e.g., chlorine) using reagents like hydrochloric acid, often with a catalyst like zinc chloride. youtube.com The reactivity of alcohols in these SN reactions generally follows the order: tertiary > secondary > primary, due to the stability of the intermediate carbocation. youtube.com For benzyl alcohols, methods exist for rapid and selective chlorination under neutral conditions, which is advantageous for substrates with acid-labile groups. organic-chemistry.org

Influence of Halogen Substituents: The presence of chlorine atoms on the aromatic ring significantly influences the molecule's reactivity.

Electronic Effects: Halogens are deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less susceptible to electrophilic substitution.

Steric Effects: Chlorine atoms positioned ortho to the benzyl alcohol group (at positions 2 and 6) create steric hindrance. This can affect the rate and feasibility of reactions involving the hydroxyl group. nih.gov

Conformational Effects: Ortho-halogenation can favor specific three-dimensional conformations of the molecule. Studies on ortho-halogenated benzyl alcohols show that they can exist in different chiral conformations, with one often stabilized by an intramolecular hydrogen bond between the hydroxyl group and the halogen atom. rsc.orgrsc.org This conformational preference can influence how the molecule interacts with other reagents or biological receptors. rsc.org

Medicinal Chemistry and Biological Activity Investigations of 2,6 Dichloro 4 Methoxyphenyl Methanol Derivatives

Enzyme Inhibition Studies

Inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11-β-HSD1) by Related Compounds

Research into the inhibition of 11-β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) has identified compounds structurally related to (2,6-Dichloro-4-methoxyphenyl)methanol as promising candidates. 11β-HSD1 is an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for various metabolic conditions. nih.govnih.govmedchemexpress.com

While direct studies on this compound itself as an 11β-HSD1 inhibitor are not prevalent in the reviewed literature, a noteworthy analogue, (E)-4-(2-(6-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)adamantan-1-carboxamide (KR-67607), has been synthesized and evaluated as a selective 11β-HSD1 inhibitor. semanticscholar.org This compound incorporates a 2,6-dichloro-4-(trifluoromethyl)phenyl group, which shares the core dichlorinated phenyl structure with this compound. The investigation of KR-67607 demonstrated its potential in preclinical models, suggesting that the dichlorophenyl moiety is a key structural feature for interaction with the 11β-HSD1 enzyme. semanticscholar.org The inhibition of 11β-HSD1 by such compounds is being explored for its potential to modulate glucocorticoid levels in specific tissues. nih.govmdpi.com

Therapeutic Implications for Metabolic Disorders (e.g., Type 2 Diabetes, Obesity, Hyperlipidemia, Metabolic Syndrome)

The inhibition of 11β-HSD1 is a significant area of research for the treatment of a cluster of metabolic disorders, including type 2 diabetes, obesity, hyperlipidemia, and the broader metabolic syndrome. nih.govnih.govmedchemexpress.com Elevated levels of cortisol, regulated by 11β-HSD1, are associated with these conditions. nih.govmdpi.com By inhibiting this enzyme, the local concentration of active cortisol in tissues like the liver and adipose tissue can be reduced, potentially leading to improved insulin (B600854) sensitivity, reduced glucose production, and a better lipid profile. nih.govmedchemexpress.com

Selective 11β-HSD1 inhibitors have shown promise in preclinical and clinical studies for improving glycemic control and lipid parameters. nih.govmedchemexpress.com The development of compounds that can effectively and selectively inhibit 11β-HSD1 is therefore a key strategy in the search for new treatments for these widespread metabolic diseases. nih.govnih.govmedchemexpress.com The potential of dichlorophenyl-containing compounds in this context underscores the importance of further investigation into their therapeutic utility.

Anticancer Research and Cytotoxicity

Tubulin Polymerization Inhibition by Dichloromethoxyphenyl-Containing Compounds

Derivatives containing the dichloromethoxyphenyl group have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov This makes them attractive candidates for anticancer drug development. nih.gov Specifically, a series of fused imidazo[1,2-a]pyrazine (B1224502) compounds bearing a dichloromethoxyphenyl ring have been synthesized and evaluated for their ability to disrupt microtubule dynamics. nih.gov These compounds target the colchicine (B1669291) binding site on tubulin, leading to the inhibition of microtubule formation, cell cycle arrest, and ultimately, apoptosis in cancer cells. nih.govnih.gov

The mechanism of action involves the binding of these compounds to the tubulin protein, which prevents the assembly of microtubules. nih.gov This disruption of the cellular cytoskeleton is particularly detrimental to rapidly dividing cancer cells, highlighting the therapeutic potential of dichloromethoxyphenyl-containing tubulin inhibitors. nih.gov

Efficacy Evaluation in Neuroblastoma Cell Lines and In Vitro Assays

The anticancer efficacy of dichloromethoxyphenyl-containing tubulin inhibitors has been demonstrated in various in vitro models, with a particular focus on neuroblastoma, a common childhood cancer. nih.gov In studies involving MYCN-amplified neuroblastoma cell lines such as Kelly and Be(2)C, certain imidazo[1,2-a]pyrazine derivatives with a dichloromethoxyphenyl moiety have shown significant cytotoxic activity. nih.gov

The effectiveness of these compounds is further supported by in vitro tubulin polymerization assays, which have confirmed their ability to directly inhibit the formation of microtubules. nih.gov For instance, specific compounds from this series have demonstrated potent inhibition of neuroblastoma cell viability and in vitro tubulin polymerization. nih.gov The table below summarizes the activity of a representative dichloromethoxyphenyl-containing compound in comparison to other related structures.

| Compound ID | Core Structure | Ring D Substituent | Cell Viability (Kelly cells, GI₅₀, nM) | Tubulin Polymerization (IC₅₀, µM) |

| 4k | Imidazo[1,2-a]pyrazine | 2,6-dichloro-4-methoxyphenyl | 470 | 1.8 |

| 4h | Imidazo[1,2-a]pyrazine | 3,4,5-trimethoxyphenyl | 1.9 | 1.1 |

| 4j | Imidazo[1,2-a]pyrazine | 3,5-difluoro-4-methoxyphenyl | 110 | 1.4 |

Data sourced from a study on fused imidazopyrazine-based tubulin polymerization inhibitors. nih.gov

Comparative Analysis of Dichloromethoxyphenyl vs. Other Aryl Substituents on Potency and Metabolic Stability

Comparative studies have been conducted to understand the influence of different aryl substituents on the potency and metabolic stability of these tubulin inhibitors. nih.gov When comparing the dichloromethoxyphenyl group to other substituents like the trimethoxyphenyl and difluoromethoxyphenyl moieties, distinct structure-activity relationships emerge. nih.gov

A key finding is that while compounds with a trimethoxyphenyl ring tend to exhibit the highest cellular potency and binding characteristics, those containing a dichloromethoxyphenyl or difluoromethoxyphenyl ring demonstrate significantly improved metabolic stability. nih.gov This suggests a trade-off between potency and metabolic durability. The enhanced stability of the dichloromethoxyphenyl-containing compounds makes them interesting candidates for further development, as improved metabolic stability can translate to better pharmacokinetic profiles in vivo. nih.gov This balance between potent anticancer activity and favorable metabolic properties is a crucial aspect of modern drug design. nih.gov

c-Src Kinase Inhibition and Oncological Relevance

The proto-oncogene tyrosine-protein kinase Src, commonly referred to as c-Src, is a critical enzyme that regulates a variety of cellular processes, including proliferation, differentiation, survival, and motility. nih.gov The activity of Src family kinases (SFKs) is tightly controlled through phosphorylation and dephosphorylation of specific tyrosine residues. nih.gov Dysregulation of c-Src activity is frequently implicated in the development and progression of various human cancers, making it a significant target for oncological therapeutic strategies. The inactive state of c-Src is maintained by the phosphorylation of a tyrosine residue (Y530) in its C-terminal tail, which facilitates an intramolecular interaction with its own SH2 domain. nih.govnih.gov Activation occurs upon dephosphorylation of Y530, leading to a conformational change that allows for the phosphorylation of another tyrosine residue (Y419) in the activation loop, which is necessary for full catalytic activity. nih.gov

The oncological relevance of c-Src stems from its role in promoting signaling pathways that drive tumor growth and metastasis. For instance, binding of stem cell factor (SCF) to its receptor, c-Kit, induces the activation of multiple SFKs, including Src, which in turn mediate signals for proliferation and chemotaxis in various cell types. reactome.org Given its central role in cancer pathology, the development of inhibitors that target the c-Src kinase domain is an area of intensive research. These inhibitors are broadly classified based on their binding to the active or inactive conformation of the kinase. nih.gov Type-I inhibitors bind to the active kinase conformation within the ATP-binding site, while type-II inhibitors stabilize the inactive conformation. nih.gov The development of potent and selective c-Src inhibitors, such as those derived from dichloromethoxyphenyl scaffolds, represents a promising avenue for cancer therapy.

Molecular Binding Site Interactions of Dichloromethoxyphenyl Moieties

The effectiveness of kinase inhibitors is determined by their specific molecular interactions within the ATP-binding site of the target enzyme. nih.gov The ATP-binding site of c-Src kinase is located between the N-terminal and C-terminal lobes and is comprised of distinct regions, including an adenine (B156593) pocket adjacent to a hinge region, and a ribose pocket. nih.gov Type-I inhibitors typically form hydrogen bonds with the hinge region residues, mimicking the binding of the adenine portion of ATP.

The design of c-Src inhibitors often involves creating moieties that can form favorable interactions with key residues in the binding pocket. For example, analysis of c-Src in complex with various inhibitors reveals that interactions with residues in the adenine and ribose pockets are crucial for potent inhibition. nih.gov While specific data on this compound itself is limited in the provided results, the principles of inhibitor binding can be inferred. The dichlorophenyl group is a common feature in kinase inhibitors due to its ability to form halogen bonds and occupy hydrophobic pockets. The methoxy (B1213986) group can act as a hydrogen bond acceptor.

In the broader context of kinase inhibitors, specific interactions are well-documented. For instance, in the related c-Met kinase, type II inhibitors extend into a hydrophobic region adjacent to the ATP-binding site, forming stable van der Waals and pi-pi interactions. researchgate.net The binding of inhibitors to c-Src often involves hydrogen bonds with the hinge region and hydrophobic interactions within the pocket. The gatekeeper residue, a key position within the ATP-binding site, is crucial for determining inhibitor selectivity. nih.gov Mutations at this residue can lead to drug resistance. nih.gov The dichloromethoxyphenyl moiety, by virtue of its electronic and steric properties, can be tailored to optimize these interactions, potentially leading to high-affinity binding and effective inhibition of c-Src kinase activity.

Broader Pharmacological Potential of Dichloromethoxyphenyl Compounds

Anti-inflammatory and Antimicrobial Properties of Structurally Related Compounds

Chronic inflammation is a contributing factor to a wide range of diseases, and plant-derived compounds are a significant source of new anti-inflammatory agents. mdpi.comnih.gov These compounds often act by modulating inflammatory pathways, such as those involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs), or by reducing oxidative stress. mdpi.comnih.gov

Structurally related compounds to this compound have demonstrated notable anti-inflammatory effects. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from Zingiber cassumunar, showed significant inhibition of carrageenin-induced rat paw edema and reduced leukocyte accumulation in a pleurisy model. nih.gov This suggests that the dimethoxyphenyl moiety can be a key pharmacophore for anti-inflammatory activity. Furthermore, studies on extracts of Globimetula oreophila, containing various phenolic compounds, have shown potent anti-inflammatory and antioxidant activities in vitro, comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net These activities were demonstrated through methods like red blood cell membrane stabilization. researchgate.netresearchgate.net

In the realm of antimicrobial agents, phytochemicals represent a vast and diverse source of lead compounds. nih.gov Natural compounds isolated from endophytic microorganisms have shown a wide range of antimicrobial actions. nih.gov For instance, indole (B1671886) alkaloids from Aspergillus chevalieri displayed significant antibacterial activity by causing structural changes to the bacterial cell surface. nih.gov While direct studies on the antimicrobial properties of this compound are not detailed in the provided results, structurally related phenolic compounds are known for their antimicrobial effects. nih.gov The mechanism of action for many phytochemicals involves disruption of the bacterial cell wall or inhibition of key cellular processes. nih.govnih.gov Alkaloids, for example, have been shown to inhibit the growth of both bacteria and fungi. nih.gov The presence of halogen substituents on a phenyl ring can often enhance antimicrobial activity, suggesting a potential avenue of investigation for dichlorinated phenyl methanol (B129727) derivatives.

Tyrosinase Inhibition in Substituted Phenyl Methanol Frameworks

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. researchgate.netnih.gov Its inhibition is a key strategy for managing hyperpigmentation disorders and is of great interest in the cosmetic and pharmaceutical industries. researchgate.netumsb.ac.id A wide variety of natural and synthetic compounds have been investigated as tyrosinase inhibitors, with many featuring a phenolic structure. umsb.ac.id

The inhibitory activity of these compounds is often linked to their chemical structure, including the substitution pattern on the phenyl ring. researchgate.net For instance, 4-substituted benzaldehydes with electron-withdrawing groups, such as 4-bromobenzaldehyde (B125591) and 4-chlorobenzaldehyde, have been shown to inhibit mushroom tyrosinase. fao.org The inhibitory concentrations (IC50) for these compounds were found to be in the micromolar range. fao.org

| Compound | Tyrosinase IC50 (µM) | Inhibition Type |

| 4-bromobenzaldehyde | 114 | Mixed |

| 4-chlorobenzaldehyde | 175 | Mixed |

| 4-fluorobenzaldehyde | 387 | Mixed |

| 4-cyanobenzaldehyde | 822 | Mixed |

| 4-nitrobenzaldehyde | 1846 | Noncompetitive |

| This table is interactive. Click on the headers to sort. | ||

| Data sourced from: fao.org |

The inhibition mechanism can vary, with some compounds acting as competitive inhibitors, while others are non-competitive or mixed-type. researchgate.netfao.org Molecular docking studies have shown that inhibitors can bind near the enzyme's active site, often interacting with the copper ions or key amino acid residues. researchgate.net For example, acridine (B1665455) derivatives with a methoxy group have been shown to be effective tyrosinase inhibitors, suggesting the importance of this functional group for activity. nih.gov Thiosemicarbazone derivatives with para-substituents on the phenyl ring also exhibit potent tyrosinase inhibition. nih.govnih.gov Given that this compound possesses both chloro and methoxy substituents on a phenyl ring, it is plausible that its derivatives could be effective tyrosinase inhibitors, a hypothesis that warrants further investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Halogenation Patterns on Biological Efficacy and Selectivity

The presence and positioning of halogen atoms on a phenyl ring are a well-established strategy in medicinal chemistry to modulate a compound's efficacy and selectivity. In (2,6-Dichloro-4-methoxyphenyl)methanol, the two chlorine atoms at the ortho-positions (2 and 6) to the hydroxymethyl group exert significant influence through steric and electronic effects.

The chlorine atoms are electron-withdrawing, which can affect the acidity of the hydroxyl proton and the reactivity of the aromatic ring. Their bulky nature also creates steric hindrance, which can restrict the rotation of the hydroxymethyl group and influence the molecule's preferred conformation. This conformational locking can be crucial for fitting into a specific biological target's binding site.

Research into related polyhalogenated compounds shows that halogen atoms can participate in specific intermolecular interactions, such as halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) and unconventional hydrogen bonds (C-H···X). mdpi.com These interactions can be critical for stabilizing a ligand-receptor complex, thereby enhancing biological activity. mdpi.com The specific 2,6-dichloro pattern, as seen in the subject compound, is known to provide a stable scaffold, and variations in this pattern would be expected to significantly alter biological outcomes. For instance, shifting a chlorine atom to the meta- or para-position would drastically change the molecule's shape and electronic distribution, leading to different interactions with biological targets.

Influence of Methoxy (B1213986) Group Positioning on Molecular Interactions and Spectroscopic Properties

The methoxy group at the para-position (4-position) is a key determinant of the molecule's electronic and physical properties. As an electron-donating group, it influences the electron density of the aromatic ring, which can affect reactivity and intermolecular interactions.

Studies on analogous compounds have demonstrated the profound impact of methoxy group positioning on molecular properties. For example, in a study of chalcone (B49325) derivatives, placing a methoxy group at the para-position resulted in significantly different nonlinear optical (NLO) properties compared to ortho- or meta-positioning. nih.gov The para-substituted compound showed a first hyperpolarizability amplitude approximately 2.2 and 2.4 times larger than the ortho- and meta-substituted systems, respectively. nih.gov This highlights how the position of the methoxy group can tune the electronic characteristics of the entire molecule. nih.gov

This positioning also affects how the molecule interacts with its environment. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. In the solid state, the methoxy group can participate in crystal packing interactions, such as C-H···O bonds, which stabilize the crystal lattice. mdpi.com In a biological context, such hydrogen bonding capabilities can be crucial for anchoring the molecule within a receptor's active site. The para-positioning ensures that these electronic and hydrogen-bonding effects are exerted symmetrically with respect to the other substituents.

| Property Comparison Based on Methoxy Group Position (Analogous Chalcone Systems) | ||

| Position | Relative NLO Amplitude (βtot) | Key Observation |

| Ortho | ~1.0x | Reference value |

| Meta | ~0.9x | Slightly lower amplitude than ortho |

| Para | ~2.2x | Significantly higher amplitude |

Data derived from a comparative study on chalcone derivatives, illustrating the principle of methoxy group positioning. nih.gov

Structural Modifications of the Dichloromethoxyphenyl-Methanol Scaffold and Analogues on Biological Activity

The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules with potential biological activities. Its derivatives have been explored for applications ranging from antimicrobial to anticancer research.

The hydroxymethyl group is a primary site for structural modification. It can be transformed into other functional groups to create a library of analogues. For example, it readily reacts to form trichloroacetimidate (B1259523) derivatives or can be converted to a chloride, providing stable intermediates for further synthesis.

The biological activity of analogues can be significantly different from the parent compound. By altering the core scaffold or the substituents, chemists can fine-tune the molecule's properties. For instance, replacing the phenyl ring with a different heterocyclic system, such as a pyrimidine (B1678525) or a triazine ring, while retaining the dichlorination pattern, leads to compounds with distinct chemical and biological profiles.

| Selected Dichloro-Substituted Analogues and Their Core Structures | ||

| Compound Name | Core Heterocycle | CAS Number |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | Triazine | 90723-86-7 nih.gov |

| 4,6-Dichloro-2-methylpyrimidine | Pyrimidine | 1780-26-3 nih.gov |

| 2,6-Dichloro-4-methoxyphenol | Phenol | 2423-72-5 nih.gov |

Conformational Analysis and Bioactive Conformations

For a flexible molecule like this compound, its three-dimensional shape, or conformation, is not static. The molecule can adopt various spatial arrangements through the rotation of its single bonds, particularly the C-C bond connecting the hydroxymethyl group to the ring and the C-O bond of the methoxy group. However, not all conformations are equally stable or biologically relevant.

Conformational analysis aims to identify the low-energy, preferred conformations of a molecule. emory.edu The steric bulk of the two ortho-chlorine atoms significantly restricts the rotation of the adjacent hydroxymethyl group, likely leading to a more defined set of stable conformers. The "bioactive conformation" is the specific three-dimensional shape that a molecule adopts when it binds to its biological target. nih.gov Identifying this conformation is a primary goal in drug design, as it provides a template for creating more potent and selective analogues. nih.gov

Various methods, including computational modeling (using force fields like MMFF94) and experimental techniques (like NMR spectroscopy), are used to study molecular conformations. emory.edunih.gov Computational methods can predict ensembles of low-energy conformations, while experimental data can help validate these predictions and provide information about the average conformation in solution. emory.edu The ultimate test often involves synthesizing conformationally constrained analogues—molecules that are "locked" into a specific shape—to see if biological activity is enhanced, which provides strong evidence for a particular bioactive conformation. nih.gov For this compound, understanding the preferred orientation of the hydroxymethyl group relative to the dichlorinated ring is crucial for elucidating its mechanism of action at a molecular level.

Mechanistic Investigations of Biological Action at the Molecular Level

Target Identification and Validation in Cellular and Biochemical Models

Direct target identification and validation studies for (2,6-dichloro-4-methoxyphenyl)methanol are not extensively documented in publicly available research. However, its use as a building block for the synthesis of capuramycin (B22844) analogs strongly suggests that its ultimate molecular target could be the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). researchgate.netosti.gov MraY is an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netbiorxiv.orgnih.gov

Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death. The development of inhibitors targeting MraY is a key area of research for new antibacterial agents, particularly against drug-resistant strains like Mycobacterium tuberculosis. researchgate.netbiorxiv.org While this compound itself has not been the focus of direct validation studies, its structural contribution to MraY inhibitors implies its potential to interact with this enzyme.

Biochemical assays on related dichlorobenzyl alcohol compounds have shown broad-spectrum antimicrobial activity, though the specific molecular targets were not always elucidated in detail. acs.org For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic agent. acs.org

Table 1: Potential Target and Biological Context

| Potential Target | Biological Process | Rationale for Implication |

| MraY | Bacterial cell wall synthesis | Use as an intermediate in the synthesis of capuramycin analogs, which are known MraY inhibitors. researchgate.netosti.gov |

No direct cellular or biochemical assay data for this compound is available in the public domain, as indicated by a lack of entries in databases such as PubChem BioAssay. uni.lu

Molecular Docking and Ligand-Receptor Interaction Profiling

Specific molecular docking and ligand-receptor interaction profiling studies for this compound are not found in the current scientific literature. Computational studies are available for other dichlorophenyl derivatives, which can provide a theoretical framework for how this compound might interact with protein targets. reactome.orgnih.gov

For a molecule like this compound, a hypothetical docking study with a target such as MraY would likely involve the following considerations:

Hydrophobic Interactions: The dichlorophenyl ring would be expected to form hydrophobic interactions with nonpolar residues in a binding pocket.

Hydrogen Bonding: The methanol (B129727) group (-CH₂OH) provides a potential hydrogen bond donor and acceptor, which could be critical for anchoring the ligand within a receptor's active site.

Halogen Bonding: The chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity.

Without specific studies, any representation of its binding pose remains speculative.

Table 2: Predicted Interaction Profile

| Interaction Type | Potential Contributing Moiety |

| Hydrophobic | Dichlorophenyl ring |

| Hydrogen Bonding | Methanol group |

| Halogen Bonding | Chlorine atoms |

Allosteric Modulation and Binding Site Characterization

There is no evidence in the scientific literature to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. While some dichlorophenyl-containing compounds have been identified as allosteric modulators of other receptors, this has not been reported for this compound. researchgate.net

Consequently, there has been no characterization of an allosteric binding site for this compound. Research on its derivatives has focused on competitive inhibition at the active site of enzymes like MraY. researchgate.netbiorxiv.org

Cellular Pathway Perturbations and Downstream Biological Effects

Direct studies on the cellular pathway perturbations and downstream biological effects of this compound are absent from the literature. However, by inferring from its potential as a precursor to MraY inhibitors, its effects would be linked to the disruption of peptidoglycan synthesis.

The inhibition of MraY leads to the following downstream effects:

Depletion of Lipid I: MraY catalyzes the formation of Lipid I, the first lipid-linked intermediate in peptidoglycan synthesis. Inhibition of MraY would halt the production of this essential precursor. nih.gov

Accumulation of UDP-MurNAc-pentapeptide: The substrate for MraY, UDP-MurNAc-pentapeptide (also known as Park's nucleotide), would accumulate in the cytoplasm.

Inhibition of Cell Wall Growth: The lack of new peptidoglycan units would prevent the expansion and cross-linking of the cell wall, particularly in actively dividing bacteria.

Cell Lysis: Ultimately, the structural integrity of the bacterial cell wall would be compromised, leading to cell lysis and death, especially in hypotonic environments.

These effects are characteristic of antibiotics that target cell wall biosynthesis. However, it must be reiterated that these are the known effects of MraY inhibitors, and it has not been experimentally verified that this compound itself can induce these pathway perturbations.

Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 4 Methoxyphenyl Methanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ijpcbs.comrsc.org These methods solve approximate forms of the Schrödinger equation to determine the electronic distribution and energy of a molecule. epfl.ch For (2,6-Dichloro-4-methoxyphenyl)methanol, such calculations provide a detailed picture of its electronic structure, which in turn governs its reactivity and physical properties.

Key aspects explored through quantum chemical calculations include:

Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, molecular modeling can reveal the specific dihedral angles between the chlorinated benzene (B151609) rings, which contributes to the compound's stability through steric hindrance.

Electronic Properties: The distribution of electrons within the molecule is described by parameters like dipole moment and polarizability. The presence of electronegative chlorine atoms and the electron-donating methoxy (B1213986) group creates a specific electronic landscape that influences how the molecule interacts with other reagents and its environment. ijpcbs.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Reaction Mechanisms: DFT calculations can model the entire pathway of a chemical reaction, including transition states and intermediates. rsc.org This allows for the calculation of activation energies, which helps in predicting reaction rates and understanding the feasibility of a particular chemical transformation involving this compound or its derivatives. rsc.org

| Calculated Parameter | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides accurate 3D structure, bond lengths, and angles. Essential for understanding steric effects. | DFT (e.g., B3LYP/6-31G**) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net | DFT, TD-DFT researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. researchgate.net | DFT |

| Activation Energy (ΔE‡) | Determines the rate of a chemical reaction. Lower activation energy implies a faster reaction. rsc.org | DFT with transition state search |

| Atomic Charges | Describes the electron distribution among atoms, useful for understanding electrostatic interactions and reactivity. researchgate.net | Natural Population Analysis (NPA), Mulliken Population Analysis |

QSAR (Quantitative Structure-Activity Relationship) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery and toxicology. ijpcbs.comresearchgate.net The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical correlation between structural descriptors and observed activity, QSAR models can predict the activity of new, untested compounds. nih.govnih.gov

For derivatives of this compound, a QSAR study would typically involve these steps:

Dataset Assembly: A series of derivatives is synthesized, and their biological activity (e.g., enzyme inhibition, cytotoxicity, receptor binding) is measured experimentally. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Development: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF), are used to build a mathematical equation that links the descriptors to the biological activity. ijpcbs.comnih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not a result of random chance. nih.gov

Once validated, the QSAR model can be used to screen virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. This approach saves significant time and resources in the discovery process. researchgate.net The descriptors used in QSAR can provide insights into the mechanism of action; for example, a correlation with electronic descriptors might suggest that electrostatic interactions are key to the compound's activity. ijpcbs.com

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula, describing atomic composition and molecular weight. | Molecular Weight, Atom Count, Ring Count |

| Topological (2D) | Describe atomic connectivity and molecular branching, derived from the 2D graph of the molecule. | Connectivity Indices, Wiener Index, Kappa Shape Indices |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing molecular size and shape. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |

| Electronic | Quantify electron distribution, derived from quantum chemical calculations. ijpcbs.com | Dipole Moment, Atomic Charges, HOMO/LUMO Energies ijpcbs.comresearchgate.net |

| Physicochemical | Represent properties like lipophilicity and polarizability. | LogP (octanol-water partition coefficient), Molar Refractivity, Polarizability ijpcbs.com |

Ligand-Based and Structure-Based Drug Design Approaches

The design of new therapeutic agents based on a lead compound like this compound generally follows two main computational strategies: ligand-based and structure-based design. nih.gov The choice between them depends on whether the 3D structure of the biological target (e.g., an enzyme or receptor) is known.

Ligand-Based Drug Design (LBDD): This approach is used when the structure of the target is unknown, but a set of molecules that bind to it (ligands) is available. LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. By analyzing a series of active derivatives of this compound, a pharmacophore can be generated and used to screen large databases for new chemical scaffolds that fit the model. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are extensions of QSAR that use 3D fields (steric and electrostatic) to correlate structure with activity, providing a more intuitive 3D visualization of favorable and unfavorable regions for modification.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein has been determined (e.g., via X-ray crystallography or cryo-EM), SBDD can be employed. This is a powerful, rational approach to drug design.

Molecular Docking: This is the most common SBDD technique. A computational algorithm predicts the preferred binding mode and affinity of a ligand (e.g., a derivative of this compound) within the active site of the target protein. Docking allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing modifications to the ligand that improve its binding potency and selectivity. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the binding stability and can reveal conformational changes in the protein or ligand upon binding. nih.gov

The role of this compound as a key intermediate in the synthesis of capuramycin (B22844) analogs for targeting Mycobacterium tuberculosis highlights its utility as a scaffold in drug discovery programs where these design principles are applied.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a powerful ally in the interpretation of experimental spectra. By calculating spectroscopic properties theoretically, chemists can confirm molecular structures, assign experimental signals, and understand how structural changes affect spectroscopic output.

NMR Spectroscopy: Quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly valuable for assigning peaks in complex experimental spectra, especially for novel derivatives of this compound where reference data is unavailable. The accuracy of these predictions can help distinguish between different isomers. newdrugapprovals.org

Vibrational (IR and Raman) Spectroscopy: Theoretical calculations can produce a full vibrational spectrum, showing the frequencies and intensities of infrared and Raman bands. newdrugapprovals.org By comparing the calculated spectrum to the experimental one, each peak can be assigned to a specific vibrational mode of the molecule (e.g., C-O stretch, O-H bend, aromatic C-H wag).

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net It calculates the energies of electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the chromophores within the molecule. researchgate.net

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can calculate the exact mass of the parent molecule and its isotopes, which is fundamental for high-resolution mass spectrometry (HRMS). Furthermore, predicted collision cross-section (CCS) values can be compared with data from ion mobility-mass spectrometry, providing an additional dimension of structural characterization. uni.lu

| Spectroscopic Technique | Predicted Property | Computational Method | Application |

|---|---|---|---|

| NMR | Chemical Shifts (δ), Coupling Constants (J) | DFT with GIAO method | Structural verification and signal assignment. newdrugapprovals.org |

| IR/Raman | Vibrational Frequencies (cm⁻¹), Intensities | DFT Frequency Calculation | Assigning bands to functional group vibrations. newdrugapprovals.org |

| UV-Vis | Excitation Energies, Oscillator Strengths (λmax) | TD-DFT researchgate.net | Interpreting electronic transitions and color. researchgate.net |

| Mass Spectrometry | Monoisotopic Mass, Collision Cross Section (CCS) uni.lu | Formula calculation, specialized prediction models | Confirming elemental composition and 3D shape in the gas phase. uni.lu |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of (2,6-Dichloro-4-methoxyphenyl)methanol, the chemical shifts, integration, and multiplicity of the signals correspond directly to its unique structure. The methoxy (B1213986) group (–OCH₃) protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The methylene (B1212753) protons (–CH₂OH) would also likely appear as a singlet, shielded by the adjacent oxygen. The two aromatic protons are chemically equivalent due to the molecule's symmetry and would therefore produce a single signal, also a singlet. The hydroxyl proton (–OH) typically presents as a broad singlet whose chemical shift can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, fewer signals than the total number of carbons are expected. Distinct signals would be anticipated for the methoxy carbon, the methylene carbon, and the different carbons of the aromatic ring (the carbon bearing the methoxy group, the two carbons bearing chlorine atoms, the two unsubstituted aromatic carbons, and the carbon attached to the methylene group). researchgate.netsigmaaldrich.com Chemical shifts are reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign proton and carbon signals by showing correlations between them. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC shows correlations between protons and carbons over two to three bonds.

| Spectrum | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic (2H) | ~7.44 | Singlet (s) |

| Methylene (-CH₂OH) | ~4.7 | Singlet (s) | |

| Methoxy (-OCH₃) | ~3.88 | Singlet (s) | |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | |

| ¹³C NMR | Aromatic (C-O, C-Cl, C-H, C-C) | 110-160 | - |

| Methylene (-CH₂OH) | ~60-70 | - | |

| Methoxy (-OCH₃) | ~55 | - |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The monoisotopic mass of this compound is 205.99013 Da. uni.lu

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed. libretexts.org The fragmentation of this compound would likely involve characteristic losses of functional groups. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) or a hydroxyl radical ([M-OH]⁺). libretexts.org The presence of the benzylic alcohol moiety could also lead to the loss of the entire hydroxymethyl group. The isotopic pattern of the molecular ion peak would be characteristic for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 206.99741 |

| [M+Na]⁺ | 228.97935 |

| [M-H]⁻ | 204.98285 |

| [M+NH₄]⁺ | 224.02395 |

| [M+K]⁺ | 244.95329 |

| [M+H-H₂O]⁺ | 188.98739 |

X-ray Crystallography for Solid-State Structure Determination and Binding Mode Validation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a pattern that can be mathematically transformed into a model of the electron density.

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: The presence of interactions such as hydrogen bonding, which would be expected for the hydroxyl group, and other non-covalent interactions that dictate the crystal packing. researchgate.net

In medicinal chemistry, confirming the exact 3D structure is vital for understanding how a molecule might interact with a biological target, thereby validating computational binding models.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (in -CH₂ and -OCH₃) | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Ether (Aryl-O-CH₃) | C-O Stretching | 1200-1275 (asymmetric) 1020-1075 (symmetric) |

| Alcohol (C-O) | C-O Stretching | 1000-1260 |

| C-Cl | Stretching | 600-800 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. chemistryhall.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. wisc.edu The technique involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. wisc.edu The plate is then placed in a chamber with a mobile phase (a solvent or solvent mixture). chemistryhall.com Due to differences in polarity, components of the mixture travel up the plate at different rates. libretexts.org

For this compound, a single spot on the TLC plate after development and visualization (e.g., under UV light) would indicate a high degree of purity. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions (stationary and mobile phases). chemcoplus.co.jp

In preparative applications, column chromatography, which operates on the same principles as TLC but on a larger scale, is used to purify the compound after synthesis.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications for Dichloromethoxyphenyl Scaffolds

The dichloromethoxyphenyl scaffold, central to the structure of (2,6-Dichloro-4-methoxyphenyl)methanol, is a promising starting point for the discovery of new therapeutic agents. Preliminary studies have indicated that this compound and its derivatives may possess valuable biological activities.

Detailed Research Findings:

Antimicrobial Potential: The compound has been investigated for its potential as an antimicrobial agent. Specifically, it shows promise as a potential inhibitor of the MraY enzyme, which is crucial for the synthesis of the bacterial cell wall, suggesting a possible application in the development of novel antibacterial drugs.

Anticancer Research: Derivatives of the this compound scaffold have demonstrated potential antitumor activities. This makes the core structure a person of interest for further exploration in oncology, where new chemical entities with unique mechanisms of action are constantly needed.

The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes, while the methoxy (B1213986) and alcohol functionalities provide sites for metabolic transformation or further chemical modification. Future work will likely focus on synthesizing a library of related compounds to systematically explore their structure-activity relationships against a wider range of bacterial strains and cancer cell lines.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The utility of this compound as a building block in drug discovery and organic synthesis necessitates efficient and sustainable methods for its preparation. Current synthetic routes provide a solid foundation, but there is room for improvement by developing greener and more cost-effective processes.

Standard synthetic approaches to this compound include the reduction of a benzaldehyde (B42025) precursor or the use of Grignard reactions.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Precursor | Key Reagents | Typical Solvents | Notes |

|---|---|---|---|---|

| Aldehyde Reduction | 2,6-Dichloro-4-methoxybenzaldehyde (B2808030) | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Ethanol (B145695), Tetrahydrofuran (B95107) (THF) | A mild and selective method, often with high yields (80-95%). |

| Grignard Reaction | 2,6-Dichloro-4-methoxybenzyl bromide | Magnesium (Mg), Formaldehyde | Dry Ether | Involves the formation of an organometallic intermediate. |

| Cross-Coupling | 1,3-dichloro-2-iodo-5-methoxybenzene | (2,6-dichloro-4-methoxyphenyl)boronic acid, Palladium catalyst | Not Specified | An example of modern catalytic methods being applied. |

Future research in this area aims to overcome the limitations of existing methods, such as the use of hazardous reagents or the generation of significant waste. The development of catalytic systems with higher turnover numbers, the use of more environmentally benign solvents, and the design of one-pot syntheses are all active areas of investigation. For instance, research into synthetic routes that avoid problematic steps, like certain Grignard reactions, is considered an important advancement. researchgate.net

Rational Design of Next-Generation Derivatives with Improved Pharmacological Profiles

Rational drug design offers a powerful strategy for transforming a promising lead compound like this compound into a clinical candidate with optimized properties. This process involves making targeted structural modifications to enhance potency, selectivity, and pharmacokinetic characteristics.

The core principle is to understand the structure-activity relationship (SAR) of the dichloromethoxyphenyl scaffold. By systematically altering the substituents on the aromatic ring or modifying the hydroxymethyl group, researchers can fine-tune the molecule's interaction with its biological target. nih.gov For example, the position of a methoxy group on a phenyl ring has been shown to be critical for the anticonvulsant activity in other classes of compounds, where ortho-substitution was effective but meta- and para-substitution were not. nih.gov

Future design strategies for derivatives of this compound could include:

Bioisosteric Replacement: Replacing the chlorine atoms or the methoxy group with other functional groups of similar size and electronic properties (e.g., trifluoromethyl, cyano) to probe their role in target binding.

Structure-Based Design: If the three-dimensional structure of the biological target (such as the MraY enzyme) is known, computational docking studies can be used to predict how different derivatives will bind, guiding the synthesis of more potent inhibitors.

Pharmacokinetic Optimization: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This might involve adding polar groups to increase solubility or designing prodrugs that release the active compound after administration.

The ultimate goal is to generate next-generation compounds with a superior therapeutic index, maximizing efficacy while minimizing off-target effects.

Collaborative Research Initiatives and Interdisciplinary Approaches in Chemical Biology

Tackling major scientific problems, such as the development of new therapeutics, increasingly requires collaboration across multiple scientific disciplines. triiprograms.org The study of this compound and its derivatives is an ideal area for such interdisciplinary efforts, merging the fields of organic synthesis, medicinal chemistry, biochemistry, and pharmacology. triiprograms.org

Key Areas for Collaboration:

Chemists and Biologists: Organic chemists can synthesize novel derivatives, which are then screened for biological activity by biologists and pharmacologists. triiprograms.org

Structural Biologists: Determining the crystal structure of the compound bound to its target enzyme can provide crucial insights for rational drug design.

Computational Scientists: Molecular modeling and data analysis can help prioritize synthetic targets and interpret experimental results.

Institutions that foster multidisciplinary research and provide access to state-of-the-art core facilities are essential for driving this type of science forward. triiprograms.org Such collaborative programs enable a comprehensive approach, from the initial design and synthesis of bioactive small molecules to in-depth mechanistic studies and translational research applications in drug discovery. triiprograms.org

Table 2: Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₈H₈Cl₂O₂ | ~208.08 |

| 2,6-Dichloro-4-methoxybenzaldehyde | C₈H₆Cl₂O₂ | Not Specified |

| 2,6-Dichloro-4-methoxybenzyl bromide | C₈H₇BrCl₂O | Not Specified |

| 1,3-dichloro-2-iodo-5-methoxybenzene | C₇H₅Cl₂IO | Not Specified |

| (2,6-dichloro-4-methoxyphenyl)boronic acid | C₇H₇BCl₂O₃ | Not Specified |

| Sodium borohydride | NaBH₄ | Not Specified |

| Lithium aluminum hydride | LiAlH₄ | Not Specified |

| 5-Phenylmethylenehydantoin | C₁₀H₈N₂O₂ | Not Specified |

| 5-(o-methoxyphenyl)methylenehydantoin | C₁₁H₁₀N₂O₃ | Not Specified |

| 5-(m-methoxyphenyl)methylenehydantoin | C₁₁H₁₀N₂O₃ | Not Specified |

| 5-(p-methoxyphenyl)methylenehydantoin | C₁₁H₁₀N₂O₃ | Not Specified |

| Phenytoin | C₁₅H₁₂N₂O₂ | Not Specified |

Table 3: Predicted Collision Cross Section (CCS) Data for this compound This data is predicted and provides insight into the molecule's size and shape in the gas phase.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.99741 | 135.5 |

| [M+Na]⁺ | 228.97935 | 146.8 |

| [M-H]⁻ | 204.98285 | 138.1 |

| [M+NH₄]⁺ | 224.02395 | 156.0 |

| [M+K]⁺ | 244.95329 | 142.0 |

| [M+H-H₂O]⁺ | 188.98739 | 132.6 |

Data sourced from PubChemLite. uni.lu

Q & A

Q. What are the standard synthetic routes for (2,6-dichloro-4-methoxyphenyl)methanol, and how are intermediates characterized?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 1,3-dichloro-2-iodo-5-methoxybenzene with (2,6-dichloro-4-methoxyphenyl)boronic acid under palladium catalysis yields the target compound. Post-synthesis purification involves crystallization (ethanol) or column chromatography. Characterization relies on -NMR (e.g., δ 7.44 ppm for aromatic protons, δ 3.88 ppm for methoxy groups) and HRMS (e.g., m/z 476.8474 [M–BF]) .

Q. How is the purity of this compound validated in research settings?

Purity is assessed via HPLC (reverse-phase C18 columns) and NMR spectroscopy. Quantitative analysis often uses dimethyl fumarate as an internal standard in -NMR, with spectral width covering -3 to 13 ppm and a 45-second delay between pulses to ensure accurate integration. MS (ESI+/–) further confirms molecular ion peaks (e.g., m/z 337.1 [M+H]) .

Q. What stability considerations are critical when handling this compound?

The compound is stable under inert atmospheres but sensitive to strong acids and oxidizing agents. Storage at -20°C in amber vials minimizes degradation. Stability in Lewis acidic conditions (e.g., BF·EtO) is limited, requiring real-time monitoring via TLC .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichloro and 4-methoxy substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms at the 2- and 6-positions deactivate the aromatic ring, reducing electrophilicity and directing coupling reactions to specific positions. The 4-methoxy group acts as an electron donor, stabilizing intermediates via resonance. Steric hindrance from chlorine substituents slows reaction kinetics, necessitating elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) for Suzuki-Miyaura couplings .

Q. What role does this compound play in protecting group strategies for complex molecule synthesis?

Its derivatives, such as the (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl ester (Ddm–OR), serve as acid-labile protecting groups for primary alcohols. These groups resist nucleophilic attack (e.g., Grignard reagents) but are cleaved selectively with 20% TFA in CHCl. This stability enables multi-step syntheses, such as lipid II analogues for glycosylation studies .

Q. How can contradictions in reported reaction yields (e.g., 16% vs. 74%) be resolved methodologically?

Yield discrepancies often arise from variations in catalyst loading (e.g., 1–5 mol% Pd(PPh)), solvent polarity (DMSO vs. THF), and boronic acid stoichiometry (1.0–1.1 eq.). Systematic optimization using design-of-experiment (DoE) approaches, including temperature gradients and catalyst screens, can identify ideal conditions. For example, higher yields (74%) are achieved with 1,5-dichloro-2-iodo-3-methoxybenzene in methanol under reflux .

Q. What advanced applications exist for iodonium salts derived from this compound?

Bis(2,6-dichloro-4-methoxyphenyl)iodonium tetrafluoroborate is a hypervalent iodine reagent used in electrophilic arylations. It reacts with phenols (e.g., 3,5-dichlorophenol) to form biaryl ethers via a radical pathway, confirmed by -NMR (δ 158.2 ppm for ether linkages) and ESI-MS (m/z 305.1 [M–MeOH+H]). Applications include synthesizing sorbicillinoid natural products .

Methodological Notes

- Synthetic Optimization : Use anhydrous solvents and degas reaction mixtures with N to prevent Pd catalyst deactivation .

- Characterization Pitfalls : Quadrupolar relaxation in -NMR may obscure boron-related signals; supplement with -NMR if available .

- Safety : Handle chlorinated intermediates in fume hoods with PPE (nitrile gloves, safety goggles) due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.